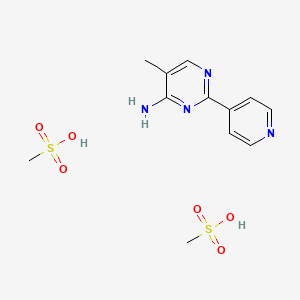
N-Methyl-N-(2-methylacridin-9-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-methylacridin-9-YL)acetamide is a chemical compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound belongs to the class of acridinium derivatives, which are known for their diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylacridin-9-YL)acetamide typically involves the reaction of 2-methylacridine with N-methylacetamide under specific conditions. One common method includes the use of a solvent such as benzene or toluene, with a catalyst like ammonium acetate, and heating the mixture to a temperature around 70°C . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2-methylacridin-9-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Methyl-N-(2-methylacridin-9-YL)acetic acid.
Reduction: Formation of N-Methyl-N-(2-methylacridin-9-YL)ethylamine.
Substitution: Formation of various substituted acridinium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-methylacridin-9-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridinium derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-methylacridin-9-YL)acetamide involves its ability to intercalate into DNA strands. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescent properties also make it useful for imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar in structure but contains a piperidine ring instead of a methyl group.
N-Methyl-N-(2-methylacridin-9-yl)ethylamine: Similar but with an ethylamine group instead of an acetamide group.
Uniqueness
N-Methyl-N-(2-methylacridin-9-YL)acetamide is unique due to its specific combination of an acridinium core with a methylacetamide group. This structure imparts distinct fluorescent properties and the ability to intercalate into DNA, making it valuable for both research and industrial applications .
Propiedades
Número CAS |
61981-68-8 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3 |
Clave InChI |
HCGVWBVBTCSVRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
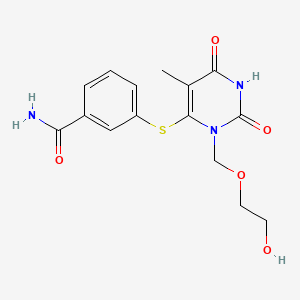
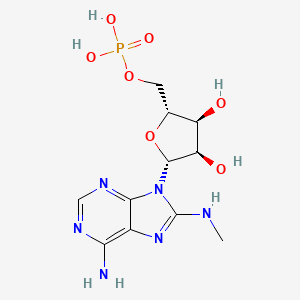
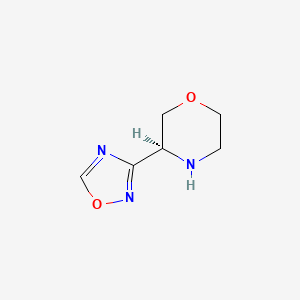
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
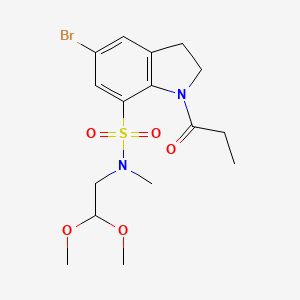
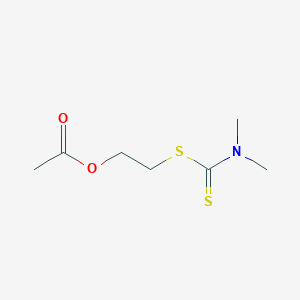
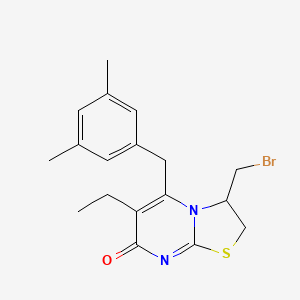
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
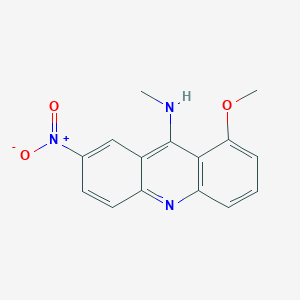
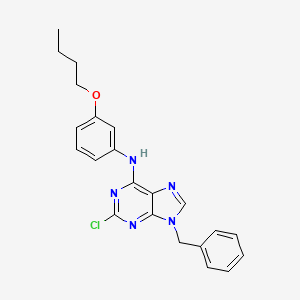
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
